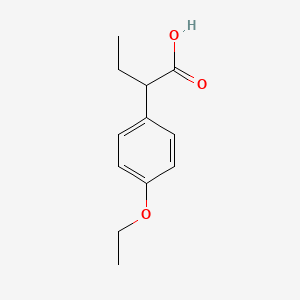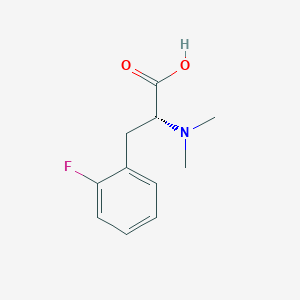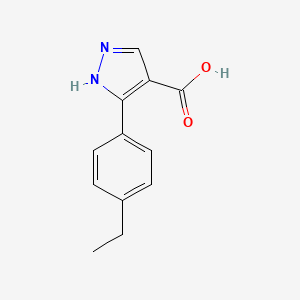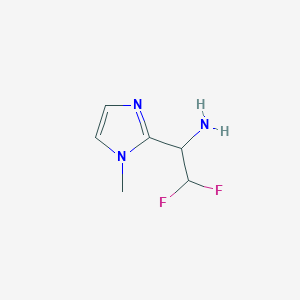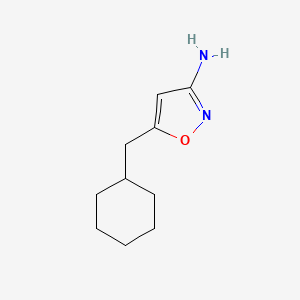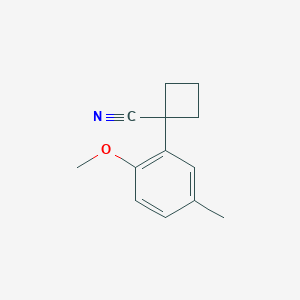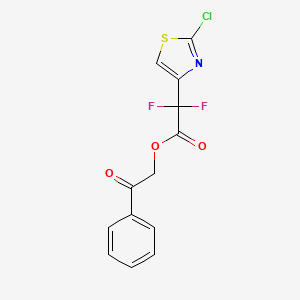![molecular formula C10H20Cl2N2O B13601949 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has gained attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 is significant as it plays a crucial role in the necroptosis pathway, a form of programmed cell death associated with various inflammatory diseases .
Méthodes De Préparation
The synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the ethanone group: This step involves the reaction of the spirocyclic intermediate with an appropriate acylating agent.
Formation of the dihydrochloride salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves the inhibition of RIPK1 kinase activity. By binding to the kinase domain of RIPK1, the compound blocks the activation of the necroptosis pathway. This inhibition prevents the downstream signaling events that lead to programmed cell death, thereby offering therapeutic potential in diseases characterized by excessive inflammation and cell death .
Comparaison Avec Des Composés Similaires
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit RIPK1 inhibitory activity and have been studied for their potential in treating inflammatory diseases.
1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are being explored for their therapeutic potential in gastrointestinal disorders.
The uniqueness of this compound lies in its specific spirocyclic structure and its potent inhibitory activity against RIPK1, making it a promising candidate for further research and development in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C10H20Cl2N2O |
|---|---|
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
Clé InChI |
IPADXDJMGCLKMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC12CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


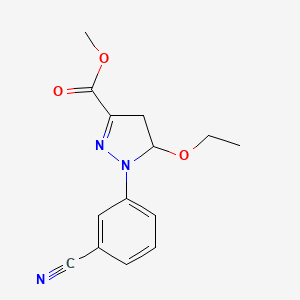

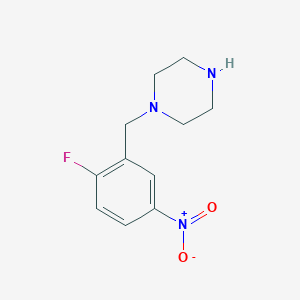
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
